3-Chlorobenzoyl chloride

Description

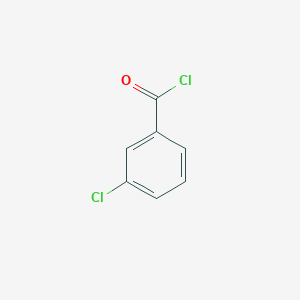

Structure

3D Structure

Properties

IUPAC Name |

3-chlorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O/c8-6-3-1-2-5(4-6)7(9)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHIHIKVIWVIIER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060681 | |

| Record name | Benzoyl chloride, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618-46-2 | |

| Record name | 3-Chlorobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoyl chloride, 3-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chlorobenzoyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41886 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoyl chloride, 3-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl chloride, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chlorobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.594 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Chlorobenzoyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23U2QRR4DQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Chlorobenzoyl chloride CAS number

An In-depth Technical Guide to 3-Chlorobenzoyl Chloride

CAS Number: 618-46-2

This technical guide provides comprehensive information on 3-Chlorobenzoyl chloride, a pivotal chemical intermediate in various industrial and research applications. Tailored for researchers, scientists, and professionals in drug development, this document outlines its chemical properties, synthesis protocols, and significant applications, with a strong emphasis on structured data presentation and procedural clarity.

3-Chlorobenzoyl chloride, also known as m-chlorobenzoyl chloride, is a colorless to light yellow liquid.[1] It is a reactive acyl chloride that serves as a versatile building block in organic synthesis.[2]

Chemical Identifiers

A comprehensive list of chemical identifiers for 3-Chlorobenzoyl chloride is provided below, ensuring accurate compound identification.

| Identifier | Value |

| CAS Number | 618-46-2[3][4] |

| EC Number | 210-552-6 |

| Molecular Formula | C₇H₄Cl₂O[3][4] |

| Molecular Weight | 175.01 g/mol [1][4] |

| Linear Formula | ClC₆H₄COCl |

| InChI Key | WHIHIKVIWVIIER-UHFFFAOYSA-N[1] |

| SMILES String | ClC(=O)c1cccc(Cl)c1 |

| Beilstein/REAXYS Number | 386256 |

| MDL Number | MFCD00000671 |

| PubChem Substance ID | 24892516 |

Physical and Chemical Properties

The physical and chemical properties of 3-Chlorobenzoyl chloride are summarized in the following table. These properties are critical for its handling, storage, and application in experimental procedures.

| Property | Value |

| Appearance | Clear colorless to light yellow liquid[1] |

| Density | 1.367 g/mL at 20 °C[3][5] |

| Boiling Point | 225 °C[3][5][6] |

| Refractive Index | n20/D 1.569[5][6] |

| Flash Point | >111 °C (>230 °F)[3][6] |

| Vapor Pressure | 0.14 mmHg |

| Storage Temperature | Store below +30°C[3][6] |

| Sensitivity | Moisture Sensitive[6] |

Synthesis of 3-Chlorobenzoyl Chloride

3-Chlorobenzoyl chloride is primarily synthesized through the chlorination of benzoic acid derivatives. Two common methods are detailed below.

Synthesis from 3-Chlorobenzoic Acid

This method involves the reaction of 3-chlorobenzoic acid with thionyl chloride, a common and efficient laboratory-scale synthesis.

A solution of 3-chlorobenzoic acid (30 g, 191.61 mmol) in thionyl chloride (200 ml) was stirred overnight at 90°C.[1] The resulting mixture was then concentrated under vacuum to yield 3-chlorobenzoyl chloride as a light yellow oil (30 g, 90% yield).[1]

Caption: Synthesis workflow of 3-Chlorobenzoyl chloride.

Synthesis from Benzoyl Chloride

An alternative industrial method involves the direct chlorination of benzoyl chloride.

This synthesis is achieved by reacting benzoyl chloride with chlorine in the presence of iron powder and sulfur as catalysts. The reaction is conducted at a controlled temperature of 20°C for approximately 2.5 hours, yielding 78-80% of 3-Chlorobenzoyl chloride.[3]

Applications in Research and Drug Development

3-Chlorobenzoyl chloride is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2] Its reactivity makes it an essential building block for creating complex organic molecules.

Pharmaceutical Synthesis

In the pharmaceutical industry, 3-Chlorobenzoyl chloride is instrumental in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[2] It is also utilized in the preparation of isoquinoline (B145761) derivatives, which act as potent CRTH2 antagonists for treating allergies, and in the synthesis of 2-phenazinamine derivatives with anticancer properties.[5][]

Caption: Role of 3-Chlorobenzoyl chloride in drug development.

Agrochemical Synthesis

In agriculture, it serves as an intermediate for producing crop protection agents, including fungicides, insecticides, and rodenticides.[2] Notable examples of agrochemicals synthesized using this intermediate include diimorph and flofenthrin.[2]

Safety and Handling

3-Chlorobenzoyl chloride is a corrosive substance that requires careful handling to avoid exposure.[3][6]

Hazard Identification and Safety Precautions

The compound is classified as a hazardous material, and appropriate personal protective equipment (PPE) should be worn during handling.

| Hazard Information | Details |

| GHS Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) |

| Signal Word | Danger |

| Hazard Statements | H314: Causes severe skin burns and eye damage.[8]H335: May cause respiratory irritation.[8] |

| Precautionary Statements | P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P321, P330, P363, P403+P233, P405, P501.[3] |

| Personal Protective Equipment | Faceshields, Gloves, Goggles, type ABEK (EN14387) respirator filter. |

Storage and Disposal

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[9] It should be stored in a corrosives area away from incompatible materials such as strong oxidizing agents, moisture, and excess heat.[9][10]

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

References

- 1. Synthesis routes of 3-Chlorobenzoyl chloride [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. echemi.com [echemi.com]

- 4. scbt.com [scbt.com]

- 5. 3-Chlorobenzoyl chloride | 618-46-2 [chemicalbook.com]

- 6. chemwhat.com [chemwhat.com]

- 8. dcfinechemicals.com [dcfinechemicals.com]

- 9. 3-Chlorobenzoyl chloride(618-46-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Chlorobenzoyl Chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorobenzoyl chloride, a key organic intermediate, is a colorless to pale yellow liquid with a pungent odor.[1] Its chemical structure, featuring a benzoyl chloride moiety with a chlorine substituent at the 3-position, makes it a versatile reagent in organic synthesis.[1] This high reactivity, particularly in acylation and Friedel-Crafts reactions, has led to its widespread use as a critical building block in the production of pharmaceuticals, agrochemicals such as herbicides and insecticides, and dyes.[1][2][3] In the pharmaceutical industry, the purity of 3-Chlorobenzoyl chloride is paramount, as it directly impacts the efficacy, safety, and stability of the final active pharmaceutical ingredients (APIs).[2] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and a summary of its significant applications in research and drug development.

Core Chemical and Physical Properties

A summary of the key physical and chemical properties of 3-Chlorobenzoyl chloride is presented below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄Cl₂O | [1][4] |

| Molecular Weight | 175.01 g/mol | [4][5][6] |

| CAS Number | 618-46-2 | [1][4][6] |

| Appearance | Colorless to light yellow clear liquid | [1][7][8] |

| Boiling Point | 225 °C (lit.) | [4][6][7] |

| Density | 1.367 g/mL at 20 °C (lit.) | [4][6][7] |

| Refractive Index | n20/D 1.569 (lit.) | [4][6] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [4][6] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, acetone, chloroform, and hexanes. | [1][7] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of 3-Chlorobenzoyl chloride. Key spectral information includes:

-

¹H NMR, ¹³C NMR, IR, Mass Spectrometry: These techniques are routinely used for structural confirmation.[9]

Experimental Protocols

Synthesis of 3-Chlorobenzoyl Chloride

Two primary methods for the synthesis of 3-Chlorobenzoyl chloride are commonly employed: the reaction of 3-chlorobenzoic acid with thionyl chloride and the chlorination of benzoyl chloride.

1. From 3-Chlorobenzoic Acid and Thionyl Chloride

This is a widely used laboratory-scale method.

-

Reaction:

-

Experimental Procedure: A solution of 3-chlorobenzoic acid (30 g, 191.61 mmol) in thionyl chloride (200 ml) is stirred overnight at 90°C.[5] The resulting mixture is then concentrated under vacuum to yield 3-chlorobenzoyl chloride as a light yellow oil.[5] The reported yield for this method is approximately 90%.[5] Another protocol suggests refluxing the mixture for 2 hours, followed by distillation after cooling to room temperature. The resulting solid is washed with diethyl ether and dried to give the product in 91% yield.[10]

2. From Benzoyl Chloride by Chlorination

This method is often used in industrial production.

-

Reaction:

-

General Procedure: This process involves the chlorination of benzoyl chloride.[3][11] The reaction is typically carried out in the presence of a catalyst, such as iron powder and sulfur, with the temperature maintained at 20°C for about 2.5 hours, yielding 78-80% of the product.[1][11] An improved method for producing the meta-isomer in high yield involves the chlorination of benzoyl chloride at temperatures below 50°C in the presence of a ferric halide-iodine cocatalyst system without a solvent.[12] For instance, chlorinating benzoyl chloride with anhydrous ferric chloride and iodine at 35°C for 150 minutes results in a monochlorinated product with an isomer ratio of 8.4% ortho, 89.8% meta, and 1.7% para.[12]

Reactivity and Applications in Drug Development

3-Chlorobenzoyl chloride is a highly reactive compound primarily used as an acylating agent.[1] Its reactivity is centered around the acyl chloride functional group, which readily undergoes nucleophilic acyl substitution.

Key Reactions:

-

Acylation: It is widely used to introduce the 3-chlorobenzoyl group into various molecules, a crucial step in the synthesis of many pharmaceutical compounds.[1]

-

Friedel-Crafts Reactions: It can participate in Friedel-Crafts acylation reactions to form ketones.[1]

Applications in Synthesis:

3-Chlorobenzoyl chloride is a vital intermediate in the synthesis of a range of biologically active molecules:

-

Anticancer Agents: It is used in the synthesis of 2-phenzainamine derivatives with potential anticancer properties.[7][]

-

Anti-allergy Medications: It serves as a precursor in the synthesis of isoquinoline (B145761) derivatives that act as potent CRTH2 antagonists for the treatment of allergies.[7][]

-

Herbicides: It is a key component in the commercial production of herbicides like bifenox.[3]

Workflow and Application Visualization

The following diagrams illustrate the synthesis workflow and the logical relationships in the application of 3-Chlorobenzoyl chloride.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. prepchem.com [prepchem.com]

- 4. 3-Chlorobenzoyl chloride 97 618-46-2 [sigmaaldrich.com]

- 5. Synthesis routes of 3-Chlorobenzoyl chloride [benchchem.com]

- 6. 3-Chlorobenzoyl chloride 97 618-46-2 [sigmaaldrich.com]

- 7. 3-Chlorobenzoyl chloride | 618-46-2 [chemicalbook.com]

- 8. 3-Chlorobenzoyl Chloride | 618-46-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. 3-Chlorobenzoyl chloride(618-46-2) 1H NMR [m.chemicalbook.com]

- 10. 3-Chlorobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 11. echemi.com [echemi.com]

- 12. US3996274A - Method for producing chlorobenzoyl chloride - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-Chlorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chlorobenzoyl chloride, a key chemical intermediate in organic synthesis, with a particular focus on its relevance to pharmaceutical and drug development applications.

Chemical and Physical Properties

3-Chlorobenzoyl chloride is a colorless to pale yellow liquid with a pungent odor. It is a disubstituted benzene (B151609) derivative containing both a chloro and a benzoyl chloride functional group. Its high reactivity, particularly towards nucleophiles, makes it a versatile reagent in organic synthesis.

Table 1: Physicochemical Properties of 3-Chlorobenzoyl Chloride

| Property | Value |

| Molecular Weight | 175.01 g/mol |

| Chemical Formula | C₇H₄Cl₂O |

| CAS Number | 618-46-2 |

| Appearance | Clear, colorless to light yellow liquid |

| Density | 1.367 g/mL at 20 °C |

| Boiling Point | 225 °C |

| Melting Point | -23 °C |

| Refractive Index | n20/D 1.569 |

| Solubility | Insoluble in water (reacts); soluble in common organic solvents (e.g., ether, chloroform, benzene). |

Spectroscopic Data

Spectroscopic data is crucial for the identification and purity assessment of 3-Chlorobenzoyl chloride.

Table 2: Spectroscopic Data of 3-Chlorobenzoyl Chloride

| Technique | Key Peaks/Signals |

| ¹H NMR | Aromatic protons typically appear as multiplets in the range of 7.3-8.0 ppm. |

| ¹³C NMR | Aromatic carbons appear in the 125-140 ppm region. The carbonyl carbon signal is typically found further downfield, around 168 ppm. |

| IR Spectroscopy | Strong C=O stretching vibration characteristic of acid chlorides is observed around 1770 cm⁻¹. C-Cl stretching vibrations are also present. |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) at m/z 174 and an M+2 peak at m/z 176 due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl). The relative intensity of these peaks is approximately 9:6 for a molecule containing two chlorine atoms. A prominent fragment is often observed at m/z 139, corresponding to the loss of a chlorine atom from the benzoyl group.[1] |

Synthesis and Purification

Experimental Protocol: Synthesis of 3-Chlorobenzoyl Chloride

3-Chlorobenzoyl chloride is commonly synthesized from 3-chlorobenzoic acid by reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

-

Reaction:

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl, place 3-chlorobenzoic acid.

-

Add an excess of thionyl chloride.

-

Gently heat the mixture to reflux. The reaction progress can be monitored by the evolution of HCl and SO₂ gas.

-

After the reaction is complete (typically a few hours), the excess thionyl chloride is removed by distillation.

-

The resulting crude 3-Chlorobenzoyl chloride is then purified by fractional distillation under reduced pressure.

-

Purification:

For high-purity 3-Chlorobenzoyl chloride, fractional distillation is the primary method of purification. It is crucial to use a distillation setup that is protected from atmospheric moisture, as the compound readily hydrolyzes.

Reactivity and Applications in Organic Synthesis

The electrophilic carbonyl carbon of the acid chloride group makes 3-Chlorobenzoyl chloride highly reactive towards nucleophiles. This reactivity is harnessed in a variety of important organic transformations.

Diagram 1: General Reactivity of 3-Chlorobenzoyl Chloride

Caption: Reactivity of 3-Chlorobenzoyl chloride with various nucleophiles.

Experimental Protocol: Synthesis of an Amide (Schotten-Baumann Reaction)

This protocol describes a general method for the synthesis of an N-substituted 3-chlorobenzamide.

-

Procedure:

-

Dissolve the desired amine in a suitable solvent (e.g., dichloromethane (B109758) or diethyl ether) in a flask.

-

Add an aqueous solution of a base, such as sodium hydroxide, to neutralize the HCl byproduct.

-

Cool the mixture in an ice bath.

-

Slowly add 3-Chlorobenzoyl chloride to the stirred mixture.

-

Continue stirring for a period (e.g., 30 minutes) to allow the reaction to complete.

-

The product can then be isolated by extraction and purified by recrystallization or chromatography.

-

Relevance in Drug Development

Acyl chlorides, including 3-Chlorobenzoyl chloride, are important building blocks in the synthesis of active pharmaceutical ingredients (APIs). The 3-chlorophenyl moiety is present in a number of drug candidates and approved drugs. A significant area of application is in the development of antagonists for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the Prostaglandin D2 receptor 2 (DP2).

CRTH2 Signaling Pathway and its Antagonism

CRTH2 is a G-protein coupled receptor that plays a crucial role in the inflammatory cascade associated with allergic diseases such as asthma and allergic rhinitis. Its natural ligand is Prostaglandin D₂ (PGD₂).

Diagram 2: Simplified CRTH2 Signaling Pathway

Caption: CRTH2 signaling pathway and the inhibitory action of antagonists.

Application in the Synthesis of CRTH2 Antagonists

While direct synthesis routes for all CRTH2 antagonists may vary, 3-Chlorobenzoyl chloride serves as a representative starting material for introducing the substituted phenyl moiety found in many such compounds. For example, the drug Ramatroban , a known CRTH2 antagonist, features a substituted carbazole (B46965) core. The synthesis of such complex molecules often involves multi-step sequences where benzoyl chlorides or their derivatives are used to form key amide or ketone intermediates.

Diagram 3: Conceptual Workflow for Drug Synthesis

Caption: A conceptual workflow illustrating the use of 3-Chlorobenzoyl chloride in the synthesis of a complex pharmaceutical ingredient.

Safety and Handling

3-Chlorobenzoyl chloride is a corrosive and lachrymatory substance. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. It reacts with water and moisture, releasing hydrochloric acid, and should be stored in a tightly sealed container in a cool, dry place.

This technical guide provides a summary of the key properties, synthesis, reactivity, and applications of 3-Chlorobenzoyl chloride, highlighting its importance for professionals in research and drug development.

References

3-Chlorobenzoyl Chloride: A Comprehensive Technical Guide for Drug Discovery and Development

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of 3-Chlorobenzoyl chloride, a pivotal chemical intermediate in the synthesis of pharmaceuticals and other high-value organic compounds. This document outlines its chemical structure, physicochemical properties, synthesis protocols, key reactions, and spectroscopic data, presented in a format tailored for the scientific community.

Core Chemical Identity and Properties

3-Chlorobenzoyl chloride, with the CAS number 618-46-2, is an acyl chloride featuring a chlorine substituent at the meta-position of the benzene (B151609) ring.[1][2][3] This substitution pattern imparts specific reactivity and properties that are leveraged in multi-step organic syntheses.

Table 1: Chemical Identifiers and Molecular Details

| Identifier | Value | Reference |

| IUPAC Name | 3-chlorobenzoyl chloride | [4] |

| CAS Number | 618-46-2 | [1][2][5] |

| Molecular Formula | C₇H₄Cl₂O | [1][2][3][5] |

| Molecular Weight | 175.01 g/mol | [1][2] |

| SMILES String | ClC(=O)c1cccc(Cl)c1 | [1] |

| InChI Key | WHIHIKVIWVIIER-UHFFFAOYSA-N | [1] |

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Physical Form | Liquid | [1] |

| Appearance | Colorless to light yellow | [6] |

| Boiling Point | 225 °C (lit.) | [1][7] |

| Density | 1.367 g/mL at 20 °C (lit.) | [1][7] |

| Refractive Index | n20/D 1.569 (lit.) | [1][7] |

Synthesis of 3-Chlorobenzoyl Chloride

The predominant method for synthesizing 3-Chlorobenzoyl chloride is the chlorination of 3-chlorobenzoic acid using thionyl chloride (SOCl₂). This reaction efficiently converts the carboxylic acid to the more reactive acyl chloride.

Caption: Experimental workflow for the synthesis of 3-Chlorobenzoyl chloride.

Experimental Protocol: Synthesis from 3-Chlorobenzoic Acid

Objective: To synthesize 3-Chlorobenzoyl chloride from 3-chlorobenzoic acid and thionyl chloride.

Materials:

-

3-Chlorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Vacuum source for concentration

Procedure:

-

A solution of 3-chlorobenzoic acid (e.g., 30 g, 191.61 mmol) in thionyl chloride (e.g., 200 ml) is prepared in a round-bottom flask.[5]

-

The flask is equipped with a reflux condenser.

-

The mixture is heated to 90°C and stirred overnight.[5] Alternatively, the mixture can be refluxed for 2-3 hours.[2][8]

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The excess thionyl chloride is removed by concentration under vacuum.[5]

-

The resulting crude product, 3-chlorobenzoyl chloride, is obtained as a light yellow oil.[5] A typical yield is around 90-91%.[5][8]

Key Synthetic Applications and Reactions

As a reactive acyl chloride, 3-Chlorobenzoyl chloride is a precursor to a variety of functional groups, making it a valuable building block in organic synthesis. Its primary applications include esterification, amidation, and Friedel-Crafts acylation reactions. It is used in the synthesis of isoquinoline (B145761) derivatives, which are potent CRTH2 antagonists for treating allergies, and in the creation of anticancer 2-phenzainamine derivatives.[7]

Caption: Logical relationships of the primary synthetic transformations.

Experimental Protocol: General Amidation

Objective: To synthesize an N-substituted-3-chlorobenzamide from 3-Chlorobenzoyl chloride and a primary or secondary amine.

Materials:

-

3-Chlorobenzoyl chloride

-

Amine (e.g., aniline, benzylamine)

-

Triethylamine (B128534) or other non-nucleophilic base

-

Aprotic solvent (e.g., Cyrene™, THF)

-

Stirring apparatus

-

Cooling bath (0 °C)

Procedure:

-

Dissolve the amine (1.0 equivalent) in the chosen aprotic solvent in a flask.

-

Add triethylamine (1.1 equivalents) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

To the stirred solution, add 3-Chlorobenzoyl chloride (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-6 hours.

-

Upon completion (monitored by TLC), quench the reaction by adding water.

-

The amide product may precipitate and can be collected by filtration. Alternatively, the product can be extracted using a suitable organic solvent (e.g., ethyl acetate), washed, dried, and concentrated to yield the pure amide.

Experimental Protocol: General Friedel-Crafts Acylation

Objective: To synthesize a 3-chlorophenyl ketone via Friedel-Crafts acylation of an aromatic compound.

Materials:

-

3-Chlorobenzoyl chloride

-

Aromatic substrate (e.g., benzene, toluene)

-

Anhydrous aluminum chloride (AlCl₃) (Lewis acid catalyst)

-

Anhydrous methylene (B1212753) chloride (solvent)

-

Reaction flask with addition funnel and reflux condenser

-

Nitrogen or Argon source (for inert atmosphere)

-

Ice bath

Procedure:

-

To a dry, inert-atmosphere flask, add anhydrous aluminum chloride (1.1 equivalents) and methylene chloride.

-

Cool the suspension to 0 °C in an ice bath.

-

In an addition funnel, prepare a solution of 3-Chlorobenzoyl chloride (1.1 equivalents) and the aromatic compound (1.0 equivalent) in methylene chloride.

-

Add the solution from the funnel dropwise to the AlCl₃ suspension over 10-30 minutes, keeping the temperature below 5°C.

-

After addition, allow the mixture to stir at room temperature for an additional 15 minutes to 1 hour.

-

Carefully pour the reaction mixture into a beaker containing ice and concentrated HCl to quench the reaction.

-

Transfer the mixture to a separatory funnel, collect the organic layer, and extract the aqueous layer with methylene chloride.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous MgSO₄.

-

Filter and remove the solvent under reduced pressure to yield the crude ketone, which can be further purified by distillation or recrystallization.

Spectroscopic Characterization Data

The structural identity and purity of 3-Chlorobenzoyl chloride are confirmed through various spectroscopic methods.

Table 3: Key Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic protons will appear in the range of δ 7.4-8.1 ppm as a complex multiplet pattern. |

| ¹³C NMR | The carbonyl carbon will show a resonance around δ 168 ppm. Aromatic carbons will appear in the δ 125-135 ppm region. |

| IR Spectroscopy | A strong, characteristic C=O stretching absorption for the acyl chloride will be present around 1770 cm⁻¹. |

| Mass Spectrometry | The mass spectrum will exhibit a molecular ion peak (M⁺) with a characteristic isotopic pattern for two chlorine atoms. A prominent fragment will be the 3-chlorobenzoyl cation ([M-Cl]⁺). |

Safety and Handling

3-Chlorobenzoyl chloride is a corrosive substance that reacts with moisture. It is classified as a dangerous good for transport.[2] It causes severe skin burns and eye damage and may cause respiratory irritation.[3] All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Store in a cool, dry, and well-ventilated area, away from water and incompatible materials.

References

- 1. 3-Chlorobenzoyl chloride(618-46-2) 1H NMR spectrum [chemicalbook.com]

- 2. prepchem.com [prepchem.com]

- 3. 3-Chlorobenzyl chloride(620-20-2) 1H NMR [m.chemicalbook.com]

- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 5. Synthesis routes of 3-Chlorobenzoyl chloride [benchchem.com]

- 6. 3-Chlorobenzoyl Chloride | 618-46-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. 3-Chlorobenzoyl chloride | 618-46-2 [chemicalbook.com]

- 8. 3-Chlorobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 3-Chlorobenzoyl Chloride from 3-Chlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-chlorobenzoyl chloride from 3-chlorobenzoic acid, a crucial transformation in the synthesis of various pharmaceuticals and fine chemicals. This document details the prevalent synthetic methodology, reaction mechanism, experimental protocols, and characterization data.

Introduction

3-Chlorobenzoyl chloride is a valuable acylating agent and a key intermediate in the production of numerous organic compounds, including pharmaceuticals, agrochemicals, and dyes. Its synthesis from the readily available 3-chlorobenzoic acid is a fundamental and widely employed reaction in organic chemistry. The most common and efficient method for this conversion involves the use of thionyl chloride (SOCl₂), which converts the carboxylic acid into the more reactive acyl chloride. This guide will focus on this established and reliable synthetic route.

Reaction and Mechanism

The overall reaction involves the conversion of the carboxylic acid functional group of 3-chlorobenzoic acid into an acyl chloride using thionyl chloride. The balanced chemical equation is as follows:

ClC₆H₄COOH + SOCl₂ → ClC₆H₄COCl + SO₂ + HCl

The reaction proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride. A chloride ion is subsequently eliminated and then attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate collapses, releasing sulfur dioxide and a protonated chlorine, which is then deprotonated by the previously eliminated chloride to yield the final product, 3-chlorobenzoyl chloride, along with gaseous byproducts SO₂ and HCl.

Experimental Protocols

The following protocols are based on established laboratory procedures for the synthesis of 3-chlorobenzoyl chloride.

Synthesis of 3-Chlorobenzoyl Chloride using Thionyl Chloride

This procedure outlines the direct conversion of 3-chlorobenzoic acid to 3-chlorobenzoyl chloride.

Materials:

-

3-Chlorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Round-bottom flask

-

Reflux condenser with a gas outlet to a trap (for HCl and SO₂)

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place 3-chlorobenzoic acid.

-

Carefully add an excess of thionyl chloride to the flask in a fume hood. A typical molar ratio is 1:2 to 1:5 (3-chlorobenzoic acid to thionyl chloride).

-

Heat the reaction mixture to reflux (approximately 80-90°C) with continuous stirring. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under atmospheric pressure.

-

The crude 3-chlorobenzoyl chloride can be purified by fractional distillation under reduced pressure to yield a colorless to light-yellow liquid.

Data Presentation

Reaction Parameters and Yields

| Reactant | Reagent | Molar Ratio (Reactant:Reagent) | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |

| 3-Chlorobenzoic acid (30 g) | Thionyl chloride (200 ml) | 1 : 11.5 (approx.) | 90 | Overnight | 90 | [1] |

| 3-Chlorobenzoic acid (20 g) | Thionyl chloride (200 mL) | 1 : 21.5 (approx.) | Reflux | 2 | 91 |

Physicochemical and Spectroscopic Data of 3-Chlorobenzoyl Chloride

| Property | Value |

| Molecular Formula | C₇H₄Cl₂O |

| Molecular Weight | 175.01 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 225 °C (lit.) |

| Density | 1.367 g/mL at 20 °C (lit.) |

| Refractive Index (n20/D) | 1.569 (lit.) |

| ¹H NMR (CDCl₃, δ ppm) | 7.4-8.1 (m, 4H, Ar-H) |

| ¹³C NMR (CDCl₃, δ ppm) | ~128-135 (Ar-C), ~168 (C=O) |

| IR (cm⁻¹) | ~1770 (C=O stretch), ~800-900 (C-Cl stretch) |

Mandatory Visualizations

Reaction Workflow Diagram

The following diagram illustrates the workflow for the synthesis of 3-chlorobenzoyl chloride from 3-chlorobenzoic acid.

Caption: Workflow for the synthesis of 3-chlorobenzoyl chloride.

Reaction Mechanism Diagram

The following diagram illustrates the reaction mechanism for the conversion of 3-chlorobenzoic acid to 3-chlorobenzoyl chloride using thionyl chloride.

Caption: Mechanism of 3-chlorobenzoyl chloride synthesis.

References

Synthesis of 3-Chlorobenzoyl Chloride with Thionyl Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Chlorobenzoyl chloride from 3-Chlorobenzoic acid utilizing thionyl chloride as the chlorinating agent. This reaction is a fundamental transformation in organic synthesis, crucial for the preparation of various derivatives used in pharmaceutical and materials science research.

Reaction Principle

The synthesis of 3-Chlorobenzoyl chloride from 3-Chlorobenzoic acid with thionyl chloride is a classic example of a nucleophilic acyl substitution. The carboxylic acid is converted into a more reactive acid chloride, which can then readily undergo further reactions. The reaction proceeds by the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. This is followed by the elimination of sulfur dioxide and hydrogen chloride as gaseous byproducts, driving the reaction to completion.

Quantitative Data Summary

The following table summarizes the key quantitative data from cited experimental protocols for the synthesis of 3-Chlorobenzoyl chloride using thionyl chloride.

| Parameter | Value | Source |

| Reactant: 3-Chlorobenzoic acid | 30 g (191.61 mmol) | [1] |

| 20 g (128 mmol) | [2] | |

| Reagent: Thionyl chloride | 200 mL | [1][2] |

| Reaction Temperature | 90°C | [1] |

| Reflux | [2][3] | |

| Reaction Time | Overnight | [1] |

| 2 hours | [2] | |

| 3 hours | [3] | |

| Product Yield | 90% (30 g) | [1] |

| 91% (20.3 g) | [2] | |

| Product Appearance | Light yellow oil | [1] |

Experimental Protocols

Two detailed experimental methodologies are provided below, based on established procedures.

Protocol 1: Overnight Reaction at 90°C

This protocol is based on the procedure described in a patent (US09278973B2) and available in the Open Reaction Database.[1]

Materials:

-

3-Chlorobenzoic acid (30 g, 191.61 mmol)

-

Thionyl chloride (200 mL)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

A solution of 3-chlorobenzoic acid (30 g) in thionyl chloride (200 ml) is prepared in a round-bottom flask.[1]

-

The flask is equipped with a reflux condenser and a magnetic stirrer.

-

The reaction mixture is heated to 90°C and stirred overnight.[1]

-

After the reaction is complete, the mixture is allowed to cool to room temperature.

-

The excess thionyl chloride is removed by concentration under vacuum using a rotary evaporator.[1]

-

The resulting product is 3-chlorobenzoyl chloride, obtained as a light yellow oil (30 g, 90% yield).[1]

Protocol 2: Reflux for 2 Hours

This protocol is adapted from a procedure reported by LG Chem, Ltd.[2]

Materials:

-

3-Chlorobenzoic acid (20 g, 128 mmol)

-

Thionyl chloride (200 mL)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Distillation apparatus

-

Diethyl ether (for washing)

Procedure:

-

3-chlorobenzoic acid (20 g) is added to thionyl chloride (200 mL) in a round-bottom flask.[2]

-

The mixture is heated to reflux and maintained for 2 hours.[2]

-

After cooling to room temperature, the excess thionyl chloride is removed by distillation.[2]

-

The resulting solid is washed with diethyl ether and dried to yield Compound 1-1 (20.3 g, 91% yield).[2]

Visualizations

Chemical Reaction Pathway

The following diagram illustrates the chemical transformation of 3-Chlorobenzoic acid to 3-Chlorobenzoyl chloride.

Caption: Chemical reaction for the synthesis of 3-Chlorobenzoyl chloride.

Experimental Workflow

This diagram outlines the general experimental workflow for the synthesis and purification of 3-Chlorobenzoyl chloride.

Caption: General experimental workflow for 3-Chlorobenzoyl chloride synthesis.

Safety Precautions

-

Thionyl chloride is a corrosive and toxic substance that reacts violently with water. [4] It should be handled with extreme care in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

-

The reaction produces sulfur dioxide and hydrogen chloride, which are toxic and corrosive gases. Ensure proper scrubbing or venting of the reaction off-gases.

-

Due to the exothermic nature of the reaction with water, ensure all glassware is dry before use.

References

A Comprehensive Technical Guide to the Physical Properties of 3-Chlorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of 3-Chlorobenzoyl chloride. The information is curated for researchers, scientists, and professionals in drug development who require precise and reliable data for their work. This document summarizes key quantitative data, outlines experimental protocols for property determination, and includes a visual representation of a typical experimental workflow.

Core Physical Properties

3-Chlorobenzoyl chloride is a colorless to light yellow liquid that is a key intermediate in various organic syntheses. A comprehensive summary of its significant physical properties is presented in the table below, providing a quick reference for laboratory and research applications.

| Physical Property | Value | Units | Conditions | Citations |

| Molecular Formula | C₇H₄Cl₂O | - | - | [1] |

| Molecular Weight | 175.01 | g/mol | - | [2] |

| Density | 1.367 | g/mL | at 20 °C | [2][3][4][5] |

| 1.368 | g/cm³ | - | [6] | |

| 1.365 | g/mL | - | [7] | |

| Boiling Point | 225 | °C | (lit.) | [2][3][4][5][7][8] |

| 222 | °C | - | ||

| 223.0 to 225.0 | °C | - | [9] | |

| 224-225 | °C | - | [6] | |

| Refractive Index | 1.569 | - | n20/D (lit.) | [2][3][4][5][6] |

| 1.568 - 1.570 | - | - | [1][9] | |

| 1.57 | - | - | ||

| Flash Point | 113 | °C | closed cup | [2][6] |

| >230 | °F | - | [1][4] | |

| Solubility | Soluble in Chloroform, Hexanes | - | - | [3][4] |

| Reacts with water | - | - | [10][11] | |

| Appearance | Colorless to Light yellow clear liquid | - | at 20 °C |

Experimental Protocols

Accurate determination of physical properties is crucial for the successful application of chemical compounds in research and development. Below are detailed methodologies for key experiments.

Determination of Density

The density of a liquid can be determined using a pycnometer.

-

Preparation: The pycnometer, a glass flask with a close-fitting ground glass stopper with a capillary tube through it, is thoroughly cleaned, dried, and weighed (m₁).

-

Calibration: The pycnometer is filled with a reference liquid of known density, such as distilled water, at a specific temperature (e.g., 20°C). The filled pycnometer is weighed again (m₂). The volume of the pycnometer (V) can be calculated using the formula V = (m₂ - m₁) / ρ_water, where ρ_water is the density of water at the given temperature.

-

Measurement: The pycnometer is emptied, dried, and filled with 3-Chlorobenzoyl chloride. The filled pycnometer is then weighed at the same temperature (m₃).

-

Calculation: The density of 3-Chlorobenzoyl chloride (ρ_sample) is calculated using the formula: ρ_sample = (m₃ - m₁) / V.

Determination of Boiling Point

The boiling point can be determined using the distillation method.

-

Apparatus Setup: A distillation apparatus is set up, consisting of a round-bottom flask, a condenser, a thermometer, and a receiving flask.

-

Procedure: A small volume of 3-Chlorobenzoyl chloride is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling. The liquid is heated gradually.

-

Measurement: The temperature is recorded when the liquid is boiling, and the vapor is condensing and dripping into the receiving flask at a steady rate. This temperature is the boiling point. For accuracy, the atmospheric pressure should be recorded, and a correction can be applied if it deviates significantly from standard pressure.

Measurement of Refractive Index

An Abbe refractometer is commonly used to measure the refractive index of liquids.[12]

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: A few drops of 3-Chlorobenzoyl chloride are placed on the prism of the refractometer.[12]

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.[12] The refractive index is then read from the scale. The temperature should be controlled and noted as the refractive index is temperature-dependent.

Solubility Testing

A general protocol for determining the solubility of a chemical substance is as follows.[13]

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, chloroform, hexanes) are selected.

-

Procedure: A small, measured amount of 3-Chlorobenzoyl chloride is added to a known volume of the solvent in a test tube at a controlled temperature.

-

Observation: The mixture is agitated, and the solubility is observed. If the substance dissolves completely, it is considered soluble. If not, the amount of substance is gradually increased until saturation is reached or it is determined to be insoluble. For 3-Chlorobenzoyl chloride, its reactivity with protic solvents like water and alcohols must be considered, as it will lead to a chemical reaction rather than simple dissolution.[10]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the determination of a physical property of a chemical compound like 3-Chlorobenzoyl chloride.

References

- 1. echemi.com [echemi.com]

- 2. 3-氯苯甲酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3-Chlorobenzoyl chloride | 618-46-2 [chemicalbook.com]

- 4. 3-Chlorobenzoyl chloride CAS#: 618-46-2 [m.chemicalbook.com]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. 618-46-2 Cas No. | 3-Chlorobenzoyl chloride | Apollo [store.apolloscientific.co.uk]

- 7. 3-chlorobenzoyl chloride [stenutz.eu]

- 8. Sigma Aldrich 3-Chlorobenzoyl chloride 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 9. 3-Chlorobenzoyl chloride, 99+% | Fisher Scientific [fishersci.ca]

- 10. 3-Chlorobenzoyl chloride(618-46-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. youtube.com [youtube.com]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-depth Technical Guide to the Reactivity and Hazards of 3-Chlorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chlorobenzoyl chloride (C₇H₄Cl₂O), a significant intermediate in organic synthesis, is widely utilized in the production of pharmaceuticals, agrochemicals, and dyes. Its utility is derived from the high reactivity of the acyl chloride functional group, which allows for the facile introduction of the 3-chlorobenzoyl moiety into a wide array of molecules. However, this high reactivity also necessitates a thorough understanding of its hazardous properties to ensure safe handling and use. This technical guide provides a comprehensive overview of the chemical reactivity, potential hazards, and safe handling protocols for 3-chlorobenzoyl chloride, intended for professionals in research and development.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety properties of 3-chlorobenzoyl chloride is presented below. These properties are crucial for its appropriate handling, storage, and use in experimental settings.

| Property | Value |

| Molecular Formula | C₇H₄Cl₂O |

| Molecular Weight | 175.01 g/mol [1][2][3][4][5] |

| CAS Number | 618-46-2[1][2][6][7][8] |

| Appearance | Clear, colorless to pale yellow liquid[7] |

| Odor | Pungent |

| Boiling Point | 222-225 °C[1][2][6] |

| Melting Point | 48-49 °C |

| Density | 1.367 - 1.368 g/mL at 20 °C[1][2] |

| Refractive Index | 1.568 - 1.569 at 20 °C[1][2] |

| Flash Point | 88 - 117 °C (closed cup)[1][6][9] |

| Solubility | Decomposes in water.[7] Soluble in organic solvents like ethanol (B145695) and acetone.[7] |

| Vapor Pressure | 0.14 mmHg |

| UN Number | 3265[9] |

| Hazard Class | 8 (Corrosive)[9] |

| Packing Group | II or III[9] |

Reactivity Profile

3-Chlorobenzoyl chloride is a highly reactive compound due to the presence of the electrophilic acyl chloride group. It readily participates in nucleophilic acyl substitution reactions.

General Reactivity

The primary mode of reactivity for 3-chlorobenzoyl chloride is nucleophilic acyl substitution. The carbon atom of the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the chlorine atom and the oxygen atom. This makes it susceptible to attack by a wide range of nucleophiles.

Specific Reactions

-

Hydrolysis: Reacts violently with water and moist air to produce 3-chlorobenzoic acid and corrosive hydrogen chloride gas.[7][9] This reaction is rapid and exothermic.

-

Reaction with Alcohols (Alcoholysis): Reacts exothermically with alcohols to form the corresponding esters and hydrogen chloride.[9]

-

Reaction with Amines (Aminolysis): Reacts readily with primary and secondary amines to form amides and hydrogen chloride.[9] This is a common method for synthesizing amide derivatives.

-

Friedel-Crafts Acylation: It is a potent acylating agent in Friedel-Crafts reactions, reacting with aromatic compounds in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form ketones.[7]

-

Reaction with Strong Bases: Incompatible with strong bases, which can promote hydrolysis and other reactions.[9]

-

Reaction with Oxidizing Agents: Incompatible with strong oxidizing agents.[9]

Thermal Decomposition

When heated to decomposition, 3-chlorobenzoyl chloride emits toxic and corrosive fumes. The primary hazardous decomposition products include:

-

Phosgene (COCl₂)[9]

Hazard Identification and Safety Precautions

3-Chlorobenzoyl chloride is a hazardous chemical that requires strict safety protocols during handling and storage.

GHS Hazard Classification

| Hazard Class | Hazard Statement | Signal Word |

| Skin Corrosion/Irritation (Category 1B) | H314: Causes severe skin burns and eye damage.[1][2] | Danger |

| Serious Eye Damage/Eye Irritation (Category 1) | H318: Causes serious eye damage. | Danger |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed. | Warning |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation.[1][2] | Warning |

Health Hazards

-

Inhalation: Causes severe chemical burns to the respiratory tract.[9] May cause respiratory irritation.[1][2]

-

Skin Contact: Causes severe skin burns.[2][9] It is corrosive and can cause deep, painful wounds.

-

Eye Contact: Causes severe eye burns and can lead to permanent eye damage.[2][9] It is a lachrymator, meaning it can cause tearing.

-

Ingestion: Causes severe burns to the gastrointestinal tract.[9] Ingestion can lead to perforation of the stomach or esophagus.[8]

Fire and Explosion Hazards

3-Chlorobenzoyl chloride is a combustible liquid.[9] Vapors may form explosive mixtures with air, posing an explosion hazard indoors, outdoors, and in sewers when heated.[9]

-

Extinguishing Media: Use foam, dry chemical, or carbon dioxide. DO NOT USE WATER , as it reacts violently with the substance.[9]

-

Firefighting Procedures: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin, eyes, and thermal decomposition products.[8][9]

Experimental Protocols

Synthesis of 3-Chlorobenzoyl Chloride from 3-Chlorobenzoic Acid

This protocol describes a common laboratory-scale synthesis of 3-chlorobenzoyl chloride.

Materials:

-

3-Chlorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Round-bottom flask

-

Reflux condenser with a gas outlet to a scrubbing system (e.g., a beaker with sodium hydroxide (B78521) solution)

-

Heating mantle

-

Stir bar

Procedure:

-

In a fume hood, equip a round-bottom flask with a stir bar and a reflux condenser.

-

To the flask, add 3-chlorobenzoic acid (e.g., 30 g, 191.61 mmol).[9]

-

Carefully add an excess of thionyl chloride (e.g., 200 ml) to the flask.[9]

-

Heat the reaction mixture to reflux (approximately 90°C) and stir overnight.[9] The reaction will produce sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, which should be directed to a scrubbing system.

-

After the reaction is complete (as indicated by the cessation of gas evolution), allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

-

The remaining residue is crude 3-chlorobenzoyl chloride, which can be purified by vacuum distillation.

General Protocol for Friedel-Crafts Acylation

This protocol outlines a general procedure for using 3-chlorobenzoyl chloride in a Friedel-Crafts acylation reaction with an activated aromatic compound (e.g., anisole).

Materials:

-

3-Chlorobenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anisole (or other suitable aromatic substrate)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Round-bottom flask

-

Dropping funnel

-

Ice bath

-

Stir bar

-

Separatory funnel

-

Crushed ice

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a fume hood, set up a dry round-bottom flask with a stir bar and a dropping funnel, under an inert atmosphere (e.g., nitrogen).

-

To the flask, add anhydrous aluminum chloride and anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.

-

In the dropping funnel, prepare a solution of 3-chlorobenzoyl chloride and the aromatic substrate in anhydrous dichloromethane.

-

Add the solution from the dropping funnel to the cooled AlCl₃ suspension dropwise, maintaining the temperature below 5°C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours.

-

Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or column chromatography.

Signaling Pathways and Logical Relationships

Synthesis and Key Reactions

Hazard and Personal Protective Equipment (PPE) Logic

Storage and Disposal

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as water, strong bases, alcohols, and oxidizing agents.[9] Keep containers tightly closed to prevent exposure to moisture.[7][9] Store in a corrosives area.[7][9]

Disposal: Dispose of waste and unused product in accordance with local, regional, and national regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[8]

Emergency Procedures

-

Inhalation: Remove the victim to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[9]

-

Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

-

Spills and Leaks: Absorb the spill with an inert material (e.g., dry sand or earth) and place it into a chemical waste container.[9] Ensure adequate ventilation and wear appropriate PPE. Do not allow the spill to come into contact with water.[8]

Conclusion

3-Chlorobenzoyl chloride is a valuable reagent in organic synthesis, but its high reactivity necessitates careful and informed handling. A comprehensive understanding of its reactivity profile, hazards, and the implementation of stringent safety protocols are paramount for its safe and effective use in a research and development setting. This guide provides the essential technical information to achieve these goals. Always consult the most current Safety Data Sheet (SDS) before working with this chemical.

References

- 1. prepchem.com [prepchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. scribd.com [scribd.com]

- 5. prepchem.com [prepchem.com]

- 6. 3-Chlorobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis routes of 3-Chlorobenzoyl chloride [benchchem.com]

- 9. pubs.rsc.org [pubs.rsc.org]

A Technical Guide to the Solubility of 3-Chlorobenzoyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorobenzoyl chloride (C₇H₄Cl₂O), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, possesses physicochemical properties that are critical to its application in drug development and process chemistry.[1][2] A thorough understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation strategies. This technical guide provides a comprehensive overview of the known solubility characteristics of 3-Chlorobenzoyl chloride, outlines a detailed experimental protocol for the quantitative determination of its solubility, and presents visual workflows to aid in experimental design.

Qualitative Solubility Data

Based on available safety data sheets and chemical database information, the qualitative solubility of 3-Chlorobenzoyl chloride in several common organic solvents has been established. This information is summarized in the table below. It is important to note that 3-Chlorobenzoyl chloride reacts with water and alcohols, leading to decomposition.[3][4]

| Solvent | Solubility | Notes |

| Chloroform | Soluble[1][5] | |

| Hexanes | Soluble[1][5] | |

| Acetone | Soluble[3] | |

| Diethyl Ether | Soluble[3] | |

| Alcohol | Soluble[3] | Reacts with the solvent. |

| Water | Decomposes[3] | Reacts to form 3-chlorobenzoic acid and hydrochloric acid.[4] |

| Benzene | Soluble (by analogy) | Solubility is inferred from the similar compound, 4-chlorobenzoyl chloride. |

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for determining the quantitative solubility of 3-Chlorobenzoyl chloride in a desired organic solvent. This protocol is based on the widely accepted isothermal shake-flask method.

Objective: To determine the equilibrium solubility of 3-Chlorobenzoyl chloride in a selected organic solvent at a specific temperature.

Materials:

-

3-Chlorobenzoyl chloride (high purity)

-

Selected organic solvent(s) (anhydrous, high purity)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker bath or incubator

-

Glass vials with PTFE-lined screw caps

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system with a suitable detector.

-

Reference standard of 3-Chlorobenzoyl chloride

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3-Chlorobenzoyl chloride to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.

-

Accurately add a known volume of the selected organic solvent to each vial.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed for a predetermined period (e.g., 24, 48, and 72 hours) to ensure that equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach a plateau in concentration.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

-

Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of the diluted solutions using a validated HPLC or GC method.

-

Prepare a calibration curve using standard solutions of 3-Chlorobenzoyl chloride of known concentrations in the same solvent.

-

The solubility is calculated from the concentration of the saturated solution, taking into account the dilution factor.

-

Data Presentation:

All quantitative solubility data should be recorded in a structured table, as exemplified below, to facilitate easy comparison and interpretation.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Analytical Method |

| e.g., Chloroform | e.g., 25 | [Determined Value] | e.g., HPLC-UV |

| e.g., Hexane | e.g., 25 | [Determined Value] | e.g., GC-FID |

| e.g., Acetone | e.g., 25 | [Determined Value] | e.g., HPLC-UV |

Visualizations

To further clarify the experimental workflow and the principles governing solubility, the following diagrams are provided.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Chlorobenzoyl Chloride

This technical guide provides a comprehensive overview of the boiling point and density of 3-chlorobenzoyl chloride, tailored for researchers, scientists, and professionals in drug development. This document outlines its key physical properties, detailed experimental protocols for their determination, and logical workflows.

Physicochemical Properties of 3-Chlorobenzoyl Chloride

3-Chlorobenzoyl chloride (CAS No: 618-46-2) is a clear, colorless liquid that is sensitive to moisture.[1][2] It is an important reagent in organic synthesis, used in the production of isoquinoline (B145761) derivatives and anticancer 2-phenzainamine derivatives.[3] Its molecular formula is C₇H₄Cl₂O, with a molecular weight of 175.01 g/mol .[4][5]

The boiling point and density are critical physical constants for the characterization and handling of 3-chlorobenzoyl chloride. The following table summarizes these properties from various sources.

| Property | Value | Reference Temperature | Source(s) |

| Boiling Point | 225 °C | - | [1][2][6] |

| 224-225 °C | - | [4] | |

| 222 °C | - | [7] | |

| Density | 1.367 g/mL | 20 °C | [1][2][3][6] |

| 1.368 g/cm³ | - | [4] | |

| Specific Gravity (20/20): 1.37 | 20 °C | [7] |

Experimental Protocols for Property Determination

Accurate determination of boiling point and density is fundamental for verifying the purity and identity of a substance. The following sections detail standard laboratory procedures for these measurements.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[8] For pure compounds, it is a characteristic physical property.[8]

Method 1: Micro-Boiling Point Determination (Capillary Method)

This method is suitable when only a small amount of the liquid sample is available.[9]

-

Apparatus: Thiele tube or similar heating block, thermometer, small test tube, capillary tube (sealed at one end), and a heat source.[9][10]

-

Procedure:

-

Place a small amount (a few mL) of 3-chlorobenzoyl chloride into the small test tube.

-

Invert the capillary tube (sealed end up) and place it into the liquid in the test tube.[10]

-

Attach the test tube to a thermometer and place the assembly in a Thiele tube containing heating oil, ensuring the thermometer bulb is level with the sample.

-

Heat the apparatus gently.[9] Initially, a stream of air bubbles will be expelled from the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the liquid's vapor has displaced all the air.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[9] Record this temperature.

-

Method 2: Simple Distillation

This method is used for larger volumes and also serves to purify the liquid.[11]

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.

-

Procedure:

-

Place a volume of 3-chlorobenzoyl chloride in the distillation flask along with a few boiling chips to ensure smooth boiling.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser.

-

Begin heating the flask. The liquid will begin to boil and its vapor will rise.

-

The temperature will stabilize as the vapor surrounds the thermometer bulb and begins to condense in the condenser.

-

Record the stable temperature reading on the thermometer. This temperature is the boiling point of the liquid.[11] The distilled liquid is collected in the receiving flask.

-

Density is the mass of a substance per unit volume (ρ = m/V).[12]

-

Apparatus: A digital balance and a graduated cylinder or a pycnometer (density bottle) for higher accuracy.[12]

-

Procedure:

-

Measure the mass of a clean, dry graduated cylinder (or pycnometer) using a digital balance. Record this as m₁.[12]

-

Carefully add a known volume of 3-chlorobenzoyl chloride to the graduated cylinder (e.g., 10 mL). Read the volume from the bottom of the meniscus.[12][13]

-

Measure the combined mass of the graduated cylinder and the liquid. Record this as m₂.[12]

-

Calculate the mass of the liquid by subtracting the mass of the empty cylinder (m = m₂ - m₁).

-

Calculate the density using the formula ρ = m/V.[12]

-

For improved accuracy, repeat the measurement multiple times and calculate the average density.[13] Ensure the temperature of the liquid is recorded as density is temperature-dependent.

-

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflows and the logical relationship of the physical properties of 3-chlorobenzoyl chloride.

Caption: Workflow for Micro-Boiling Point Determination.

References

- 1. chemwhat.com [chemwhat.com]

- 2. echemi.com [echemi.com]

- 3. 3-Chlorobenzoyl chloride | 618-46-2 [chemicalbook.com]

- 4. 618-46-2 Cas No. | 3-Chlorobenzoyl chloride | Apollo [store.apolloscientific.co.uk]

- 5. scbt.com [scbt.com]

- 6. 3-氯苯甲酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 3-Chlorobenzoyl Chloride | 618-46-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. Video: Boiling Points - Concept [jove.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. byjus.com [byjus.com]

- 11. vernier.com [vernier.com]

- 12. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 13. chem.libretexts.org [chem.libretexts.org]

For Researchers, Scientists, and Drug Development Professionals

A Comprehensive Technical Guide to the Spectroscopic Data of 3-Chlorobenzoyl Chloride

This technical guide provides a detailed overview of the spectroscopic data for 3-chlorobenzoyl chloride, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The information is presented to support research, development, and quality control activities.

Spectroscopic Data Summary

The structural elucidation of 3-chlorobenzoyl chloride is corroborated by a combination of infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). The quantitative data from these techniques are summarized in the tables below.

Table 1: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| 1772 | C=O stretch (acid chloride) |

| 1572 | C=C aromatic ring stretch |

| 1471 | C=C aromatic ring stretch |

| 1205 | C-O stretch |

| 887 | C-Cl stretch |

| 748 | C-H out-of-plane bend |

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Solvent: CDCl₃, Reference: TMS

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.05 | t | 1H | H-2 |

| 8.00 | d | 1H | H-6 |

| 7.63 | d | 1H | H-4 |

| 7.47 | t | 1H | H-5 |

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Solvent: CDCl₃, Reference: TMS

| Chemical Shift (ppm) | Assignment |

| 167.8 | C=O |

| 135.2 | C-3 |

| 134.8 | C-1 |

| 133.5 | C-5 |

| 131.6 | C-6 |

| 129.8 | C-4 |

| 127.8 | C-2 |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 174 | 10.8 | [M]⁺ (molecular ion with ³⁵Cl, ³⁵Cl) |

| 176 | 7.2 | [M+2]⁺ (molecular ion with one ³⁷Cl) |

| 178 | 1.2 | [M+4]⁺ (molecular ion with two ³⁷Cl) |

| 139 | 100.0 | [M-Cl]⁺ |

| 111 | 47.6 | [M-COCl]⁺ |

| 75 | 25.5 | [C₆H₄]⁺ fragment |

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented. Instrument-specific parameters may require optimization.

Infrared (IR) Spectroscopy

A thin film of neat 3-chlorobenzoyl chloride is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. The spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the clean plates is typically recorded first and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 3-chlorobenzoyl chloride is prepared by dissolving approximately 10-20 mg of the compound in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to an NMR tube, and the ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a suitable frequency (e.g., 300 or 400 MHz for ¹H).

Mass Spectrometry (MS)

The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the instrument, typically via a direct insertion probe or after separation by gas chromatography. The sample is vaporized and then ionized by a beam of high-energy electrons (typically 70 eV), causing fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural confirmation of 3-chlorobenzoyl chloride using the discussed spectroscopic techniques.

Caption: Logical workflow for the structural elucidation of 3-Chlorobenzoyl Chloride.

Commercial Sources and Synthesis of 3-Chlorobenzoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial sources and primary synthesis routes for 3-Chlorobenzoyl chloride (CAS No: 618-46-2), a key intermediate in the pharmaceutical and agrochemical industries. This document offers a detailed look at commercial suppliers, available purities, and common manufacturing processes, including experimental protocols for key synthetic methods.

Commercial Availability

3-Chlorobenzoyl chloride is readily available from a variety of commercial suppliers, ranging from laboratory scale to bulk industrial quantities. The following table summarizes a selection of commercial sources, providing information on typical purity levels and available quantities to aid in procurement decisions.

| Supplier | Purity | Available Quantities | Country of Origin/Distribution |

| DIVS Tradelink | 99% | MOQ: 500 Kilogram | India |

| Hebei Pingkang Biotechnology Co., Ltd. | - | Inquire for details | China |

| Simson Pharma Limited | High Quality (Certificate of Analysis provided) | Inquire for details | India |

| Apollo Scientific | - | 25g, 100g, 500g | UK/USA |

| Molport | 95+%, 97%, 99+% | Aggregates multiple suppliers | Global |

| Thermo Scientific Chemicals | 99+% | 500 mL | Global |

| Jiangsu Wanlong Chemical Co., Ltd. | - | Inquire for details | China |

| Heze Daji Chemical Technology Co., Ltd. | - | Inquire for details | China |

Note: This table is not exhaustive and represents a snapshot of publicly available information. Pricing and availability are subject to change and should be confirmed directly with the suppliers.

Industrial Synthesis of 3-Chlorobenzoyl Chloride